D,L-去甲基文拉法辛-d10

概述

描述

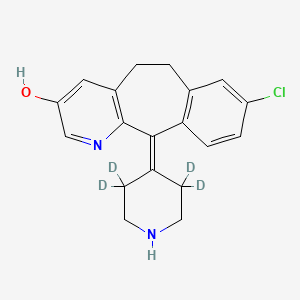

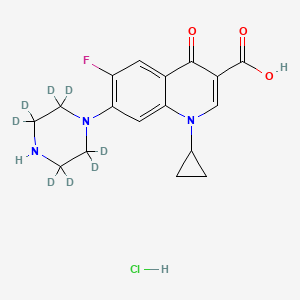

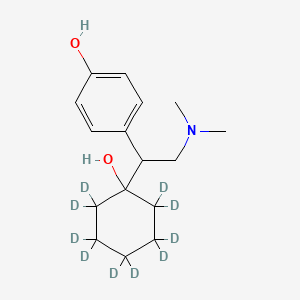

D,L-O-Desmethyl Venlafaxine-d10, also known as O-Desmethylvenlafaxine-D10, is a stable isotope labelled metabolite . It is a derivative of Venlafaxine , which is a member of the SNRI class of antidepressants . The molecular formula of D,L-O-Desmethyl Venlafaxine-d10 is C16 2H10 H15 N O2 and it has a molecular weight of 273.44 .

Synthesis Analysis

The synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to give a b-hydroxyamide intermediate. This intermediate is then reduced with alane, and debenzylated using palladium on carbon and 1,4-cyclohexadiene .Molecular Structure Analysis

The molecular structure of D,L-O-Desmethyl Venlafaxine-d10 is characterized by its molecular formula, C16 2H10 H15 N O2 . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

As a metabolite of Venlafaxine, D,L-O-Desmethyl Venlafaxine-d10 is likely to undergo similar chemical reactions. Venlafaxine is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine more potently than dopamine .科学研究应用

药代动力学表征

- D,L-去甲基文拉法辛 (ODV) 是文拉法辛的活性代谢物,其药代动力学特征已得到研究。开发了一个联合人群药代动力学模型来表征文拉法辛和 ODV 的药代动力学,揭示了疾病和伴随用药对其清除率的显着影响 (Wang et al., 2022).

分析方法开发

- ODV 的研究包括开发用于测定的离子选择性碳糊电极,突出了测量文拉法辛及其代谢物的分析进展 (Mousa, Ismail, & Zayed, 2019).

代谢和遗传影响

- 文拉法辛代谢为 ODV 主要受细胞色素 P450 酶 CYP2D6 影响。CYP2D6 的遗传多态性影响文拉法辛和 ODV 的浓度和临床效果 (Shams et al., 2006).

治疗性药物监测

- 文拉法辛和 ODV 的治疗性药物监测已使用各种方法进行了探索,例如 HPLC 和质谱,以确保有效的治疗和患者安全 (Dziurkowska & Wesołowski, 2013).

环境影响

- 文拉法辛和 ODV 的环境归宿,尤其是在废水处理中,是研究的主题,涉及它们在高级氧化过程中的去除和转化 (García-Galán et al., 2016).

母体和新生儿接触

- 文拉法辛和 ODV 在人乳中的分布及其对母乳喂养婴儿的影响已得到研究,有助于了解哺乳期的药物安全性 (Ilett et al., 2002).

污水处理和残留物

- 研究了文拉法辛和 ODV 在污水处理厂中的分布及其在废水和生物固体中的残留物,突出了药物废物管理中的挑战 (Lajeunesse et al., 2012).

未来方向

The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-SZWCYPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-O-Desmethyl Venlafaxine-d10 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。